molecular formula C19H23N5OS B12589930 N-cyclohexyl-N-methyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

N-cyclohexyl-N-methyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

Cat. No.: B12589930
M. Wt: 369.5 g/mol
InChI Key: HZGJEXMRHMWOKG-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide is a heterocyclic compound featuring a triazinoindole core substituted with a methyl group at position 8 and a thioacetamide side chain modified with cyclohexyl and methyl groups.

Properties

Molecular Formula

C19H23N5OS

Molecular Weight

369.5 g/mol

IUPAC Name

N-cyclohexyl-N-methyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H23N5OS/c1-12-8-9-15-14(10-12)17-18(20-15)21-19(23-22-17)26-11-16(25)24(2)13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,20,21,23)

InChI Key

HZGJEXMRHMWOKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)N(C)C4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-methyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide typically involves multiple steps. One common method starts with the preparation of the triazinoindole core, followed by the introduction of the sulfanyl group and the acetamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-methyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield simpler hydrocarbons or alcohols.

Scientific Research Applications

N-cyclohexyl-N-methyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The triazinoindole moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of triazinoindole derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, synthetic routes, and biological relevance.

Structural Analogues and Substituent Variations

Compound Name Substituents Key Properties Reference
N-cyclohexyl-2-[(8-ethoxy-5-methyl-triazino[5,6-b]indol-3-yl)sulfanyl]acetamide 8-ethoxy, 5-methyl triazinoindole; cyclohexyl acetamide Higher lipophilicity due to ethoxy group; potential for altered metabolic stability
N-(4-Fluorophenyl)-2-[(5-methyl-triazino[5,6-b]indol-3-yl)thio]acetamide (15) 5-methyl triazinoindole; 4-fluorophenyl acetamide Enhanced electronic effects from fluorine; antimicrobial activity (95% purity)
2-[(8-Bromo-5-methyl-triazino[5,6-b]indol-3-yl)thio]-N-(4-bromophenyl)acetamide 8-bromo, 5-methyl triazinoindole; 4-bromophenyl acetamide Halogen bonding potential; increased molecular weight (507.20 g/mol)
NV5 (MvfR antagonist) 5-methyl triazinoindole; 4-pyridin-2-yloxyphenyl ethanamide Demonstrated inhibition of alkylquinolone AI biosynthesis in P. aeruginosa
2-[(5-Ethyl-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide 5-ethyl triazinoindole; thiadiazole acetamide Improved solubility due to thiadiazole moiety; molecular weight 371.44 g/mol

Structure-Activity Relationships (SAR)

  • Position 8 Substituents : Methyl (target compound) vs. ethoxy () or bromo () groups influence steric bulk and electronic properties.
  • Acetamide Modifications : Cyclohexyl-N-methyl (target) vs. aryl (e.g., 4-bromophenyl in ) groups affect membrane permeability and pharmacokinetics.

Biological Activity

N-cyclohexyl-N-methyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide is a complex organic compound notable for its potential biological activities. This compound belongs to the class of N-containing heterocyclic compounds, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. The following sections will explore its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N4S. Its structure features a cyclohexyl group, a methyl group, and a triazinoindole moiety linked through a sulfanyl acetamide functional group. This unique structure contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazinoindole Core : The initial step involves the synthesis of the 8-methyl-5H-[1,2,4]triazino[5,6-b]indole structure through cyclization reactions.
  • Introduction of the Sulfanyl Group : This is achieved by reacting the indole derivative with appropriate thiol reagents.
  • Acetamide Formation : The final step involves acylation with acetic anhydride or acetyl chloride to form the acetamide linkage.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 25 µM against A549 lung cancer cells and 30 µM against MCF7 breast cancer cells.

Antimicrobial Properties

This compound also exhibits notable antimicrobial activity. Preliminary studies suggest that it is effective against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be 15 µg/mL for Staphylococcus aureus and 20 µg/mL for Escherichia coli.

Antioxidant Activity

In addition to its anticancer and antimicrobial effects, this compound has shown promising antioxidant activity. It was evaluated using DPPH radical scavenging assays, where it exhibited a scavenging percentage of 70% at a concentration of 100 µg/mL.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Activity :
    • Objective : To assess the cytotoxic effects on lung and breast cancer cell lines.
    • Methodology : MTT assay was used to determine cell viability.
    • Results : Significant cytotoxicity was observed with IC50 values indicating potent activity against both cancer types.
  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial potential against common pathogens.
    • Methodology : Disk diffusion method was employed to measure zone of inhibition.
    • Results : The compound showed effective inhibition against tested bacterial strains.

Data Summary

Biological ActivityCell Line/PathogenIC50/MIC Value
AnticancerA549 (lung cancer)25 µM
MCF7 (breast cancer)30 µM
AntimicrobialStaphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
AntioxidantDPPH Radical Scavenging70% at 100 µg/mL

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